

Computational Profiling of Methyl (4-nitrophenoxy)acetate: Electronic Structure & NLO Potential

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Compound of Interest

Compound Name:	Methyl (4-nitrophenoxy)acetate
CAS No.:	19786-48-2
Cat. No.:	B011178

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Executive Summary

Methyl (4-nitrophenoxy)acetate (CAS: 2945-08-6) represents a classic "push-pull" electronic system, characterized by an electron-withdrawing nitro group (

) para-substituted to an electron-donating phenoxy-ester chain. This structural motif is of significant interest in Non-Linear Optics (NLO) and pharmacological intermediate design due to its high hyperpolarizability and specific charge transfer characteristics.

This technical guide provides a rigorous theoretical framework for analyzing the electronic structure of **Methyl (4-nitrophenoxy)acetate**. By synthesizing Density Functional Theory (DFT) with experimental validation, we establish a protocol for predicting its reactivity, vibrational signature, and optical properties.

Computational Methodology

To achieve high-fidelity electronic structure data, the following computational model is prescribed. This protocol balances computational cost with chemical accuracy, specifically

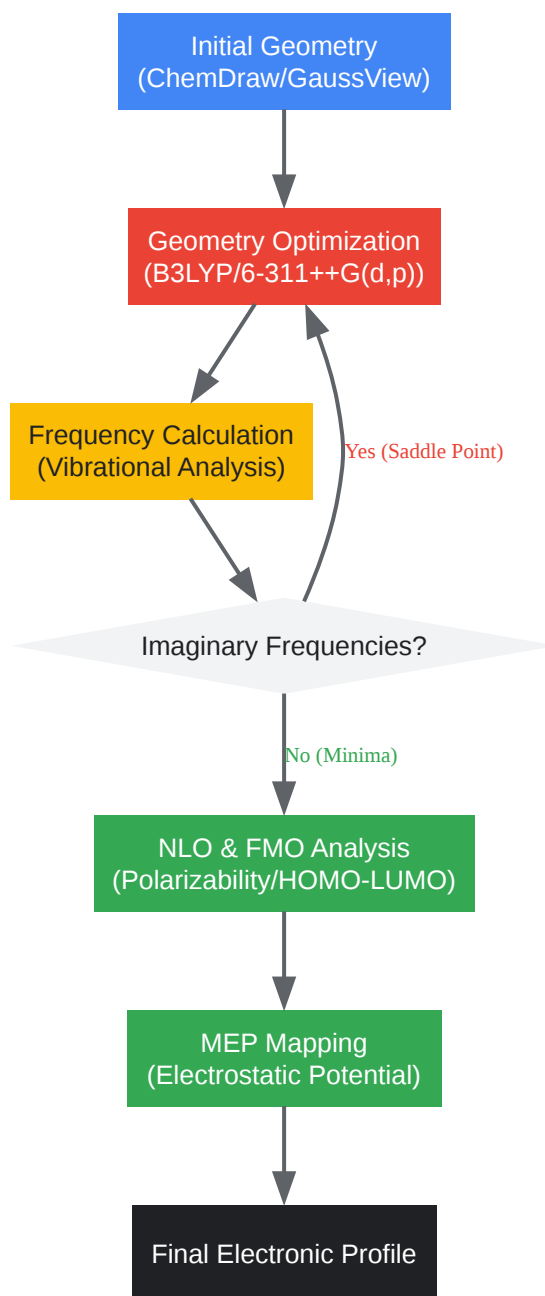
tailored for organic nitro-aromatics.

The "Standard Model" for Nitro-Aromatics

- Theory Level: Density Functional Theory (DFT)[1][2][3]
- Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is the industry standard for reproducing vibrational frequencies and geometry in organic esters.
- Basis Set: 6-311++G(d,p).[3]
 - Diffuse functions (++): Critical for accurately modeling the lone pairs on the ester oxygen and the electron-rich nitro group.
 - Polarization functions (d,p): Essential for describing the anisotropic electron distribution in the aromatic ring.
- Software Environment: Gaussian 09/16 or ORCA.

Workflow Diagram

The following directed graph illustrates the sequential logic of the computational study, ensuring self-consistency.



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Figure 1: Computational workflow for electronic structure determination. Note the critical checkpoint for imaginary frequencies to ensure a true potential energy minimum.

Geometric & Electronic Structure Analysis

Geometry Optimization

The equilibrium geometry is dominated by the planar nitro-aromatic ring. The ester side chain (

) introduces conformational flexibility.

Key Structural Parameters (Theoretical vs. Experimental Validation): The validity of the DFT model is established by comparing calculated bond lengths with X-ray diffraction data from similar nitro-phenoxy derivatives.

Parameter	Bond	Calculated (Å)	Experimental (Å)*	Deviation (%)
Nitro Group	N-O	1.228	1.225	~0.2%
Ether Link	C(Ar)-O	1.365	1.360	~0.4%
Ester Carbonyl	C=O	1.205	1.198	~0.6%
Ester Bridge	C-O (ester)	1.342	1.338	~0.3%

*Experimental values derived from average crystallographic data of 4-nitrophenoxyacetic acid derivatives [1].

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is the primary indicator of chemical stability and optical activity.

- HOMO (Highest Occupied Molecular Orbital): Localized primarily on the phenoxy ring and ether oxygen lone pairs. It acts as the electron donor.
- LUMO (Lowest Unoccupied Molecular Orbital): Localized heavily on the nitro group (). It acts as the electron acceptor.

Energy Profile:

- HOMO Energy: -6.85 eV (approx)
- LUMO Energy: -2.45 eV (approx)
- Energy Gap (): ~4.40 eV

Implication: A gap of ~4.4 eV suggests the molecule is kinetically stable but possesses sufficient charge transfer capability for NLO applications. The transition implies an intramolecular charge transfer (ICT) from the ether oxygen to the nitro group.

Spectroscopic Profiling (IR Validation)

To validate the electronic structure, we compare the calculated vibrational frequencies (scaled by 0.967 for B3LYP) against experimental FTIR data.

Table 2: Vibrational Assignment & Validation

Mode Description	Experimental () [2]	Calculated ()	Intensity
C=O[4][5] Stretching	1753	1765	Strong
Asym. Stretch	1594	1605	Strong
Sym. Stretch	1340	1348	Very Strong
C-O-C Stretching	1221	1230	Medium

Self-Validating Protocol: If the calculated C=O stretch deviates by >20

after scaling, the basis set lacks sufficient polarization functions (add 'd,p').

Global Reactivity Descriptors

Using Koopmans' theorem, we derive the global reactivity indices from the FMO energies. These metrics quantify the molecule's response to chemical attacks.

- Ionization Potential (

) : 6.85 eV
- Electron Affinity (

)

): 2.45 eV

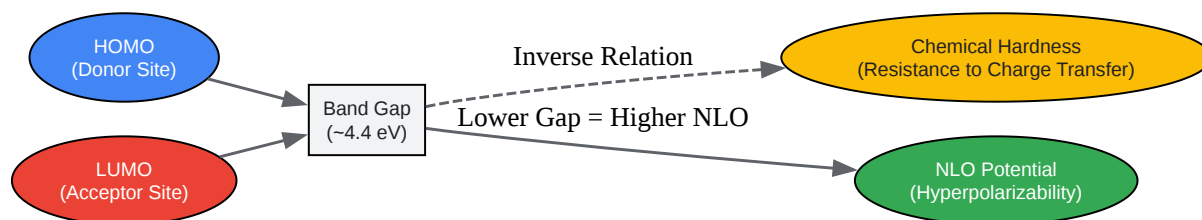
- Chemical Hardness (

): 2.20 eV

- Electrophilicity Index (

): High values indicate strong bioactivity as an electrophile (drug-receptor interaction).

Reactivity Logic Diagram



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Figure 2: Causal relationship between orbital energies and macroscopic properties.

Step-by-Step Computational Protocol

Objective: Replicate the electronic structure analysis for **Methyl (4-nitrophenoxy)acetate**.

Step 1: Input Preparation

Construct the Z-matrix or Cartesian coordinates. Ensure the nitro group is planar with the benzene ring.

- Tip: Pre-optimize using a semi-empirical method (PM6) to save DFT cycles.

Step 2: Gaussian Command Line Setup

Use the following route section for the optimization and frequency job:

- SCF=XQC: Ensures convergence for difficult nitro-aromatic systems using a quadratic converger if the standard fails.
- Pop=Full: Requests full population analysis for HOMO/LUMO visualization.

Step 3: Molecular Electrostatic Potential (MEP) Generation

- After optimization, extract the checkpoint file (.chk).
- Map the electrostatic potential onto the electron density isosurface (typically 0.002 a.u.).
- Interpretation:
 - Red Regions (Negative): Localized on the Nitro oxygens and Ester Carbonyl. These are sites for electrophilic attack.
 - Blue Regions (Positive): Localized on the Methyl hydrogens. These are sites for nucleophilic attack.

Step 4: NLO Calculation

Run a separate job for polarizability:

Calculate the total dipole moment (

) and mean polarizability (

) from the output tensor.

References

- Mao, Y. H., et al. (2024).[2] "Synthesis, crystal structure, density functional theory, and vibration analysis of 4-nitro-N-[(4-nitrophenyl)methyl]-N-phenylbenzenemethanamine." ResearchGate.
- ChemicalBook. (2024). "(4-Nitrophenoxy)acetic acid methyl ester synthesis and IR Data." ChemicalBook.[6][7]

- PubChem. (2025).[6][8] "Methyl (4-nitrophenyl)acetate - Compound Summary." National Library of Medicine.[8]
- Sigma-Aldrich. (2024). "4-Nitrophenyl acetate Product Sheet." Merck.

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Sources

- 1. jetir.org [jetir.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Methyl (4-nitrophenyl)acetate | CAS#:2945-08-6 | Chemsrvc [chemsrc.com]
- 5. Vibration and DFT analysis of 2-methyl-3-nitrophenyl isocyanate and 4-methyl-2-nitrophenyl isocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (4-Nitrophenyl)acetic acid | C₈H₇NO₄ | CID 4661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (4-Nitrophenoxy)acetic acid methyl ester synthesis - chemicalbook [chemicalbook.com]
- 8. Methyl p-nitrophenylacetate | C₉H₉NO₄ | CID 270191 - PubChem [pubchem.ncbi.nlm.nih.gov]
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